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Introduction to Octyl Octanoate and Its Pharmaceutical
Properties

Octyl octanoate (CAS 2306-88-9), also known as octyl caprylate, is a fatty acid ester gaining significant
attention in pharmaceutical formulations due to its unique combination of emollient properties, solvent
capacity, and favorable safety profile. This ester consists of an eight-carbon chain acid (octanoic acid)
esterified with an eight-carbon alcohol (octanol), creating a symmetrical molecular structure (C16H3202)
with a molecular weight of 256.43 g/mol [1]. The compound presents as a colorless clear liquid with a faint
fruity odor and exhibits excellent spreading characteristics and a non-greasy skin feel, making it

particularly valuable for topical and transdermal delivery systems [2] [3].

The physicochemical properties of octyl octanoate make it particularly suitable for pharmaceutical
applications. It has a high boiling point (306-307°C at 760 mmHg) and low vapor pressure (0.001 mmHg at
25°C), indicating good stability during processing and storage [3]. With a calculated logP of 6.52, octyl
octanoate is highly lipophilic, enabling effective solubilization of poorly water-soluble active
pharmaceutical ingredients (APIs) [1]. This property is crucial for enhancing the bioavailability of BCS

Class II and IV drugs, which represent a significant portion of modern pharmaceutical pipelines. The
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compound's low viscosity and excellent solvent capacity for lipophilic compounds further contribute to its

utility in formulation development [4].

Table 1: Key Physicochemical Properties of Octyl Octanoate

Property Value Method/Reference
Chemical Formula C16H3202 [1]
Molecular Weight 256.43 g/mol [1]
Boiling Point 306-307°C @ 760 mmHg [3]
LogP 6.52 (predicted) [1]
Water Solubility 0.06 mg/L @ 25°C [3]
Refractive Index 1.435 @ 20°C [3]
Specific Gravity 0.859 @ 25°C [3]
Flash Point 139.44°C [3]

Recent market analyses indicate a growing adoption of octyl octanoate in specialty pharmaceutical
applications, with the market projected to grow at a CAGR of 6.4% from 2025 to 2035, reaching USD 422
million by 2035 [2]. This growth is driven by increasing demand for advanced excipients that enable
formulation of challenging APIs, particularly in oncology and dermatology. The compound's regulatory
acceptance - including GRAS (Generally Recognized as Safe) status for certain applications by the U.S.
FDA and listing in the EU's CosIng database - further supports its pharmaceutical application [4].

Formulation Principles with Octyl Octanoate

Mechanism of Action in Drug Delivery
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Octyl octanoate functions through multiple mechanisms to enhance drug delivery efficiency. As a
penetration enhancer, it interacts with the stratum corneum lipids, temporarily disrupting their highly
organized structure and reducing the barrier resistance to drug permeation [2]. This mechanism is
particularly valuable for transdermal applications where the skin's natural barrier represents a significant
challenge. For oral delivery, octyl octanoate primarily acts as a lipid solubilizer, facilitating the
incorporation of lipophilic drugs into mixed micelles during digestion, thereby enhancing intestinal
absorption [4]. The compound's eight-carbon chain length appears optimal for balancing solubilization
capacity with minimal tissue irritation, making it superior to shorter-chain esters that may cause more

irritation or longer-chain esters with reduced enhancement capability.

In nanocarrier systems, octyl octanoate serves as both a solvent and structural component. When
incorporated into lipid-based nanocarriers such as nanoemulsions, solid lipid nanoparticles, or self-
emulsifying drug delivery systems (SEDDS), it modifies the lipid matrix properties to control drug
partitioning and release kinetics [4]. Research indicates that the symmetrical C8 chain structure provides
sufficient hydrophobicity for API solubilization while maintaining appropriate fluidity for drug release.
Additionally, octyl octanoate can influence the crystalline behavior of lipid matrices, potentially
preventing API expulsion during storage through formation of less ordered crystal structures with higher API

loading capacity.

Formulation Desigh Considerations

The effective incorporation of octyl octanoate into drug delivery systems requires careful consideration of
several factors. For topical formulations, the concentration typically ranges from 2-10% w/w, balancing
enhancement efficacy with potential skin effects. Higher concentrations may be employed in transdermal
patches where prolonged contact occurs. In oral formulations, concentrations of 5-15% are common in
lipid-based systems, with the exact percentage dependent on the solubility characteristics of the API and the
overall formulation composition [4]. The compatibility of octyl octanoate with other excipients is generally
excellent, particularly with other lipids, oils, and organic solvents, though its interaction with hydrophilic

polymers should be evaluated case by case.

Table 2: Octyl Octanoate Concentration Ranges by Application
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Typical
Application Type Concentration Function Compatibility Considerations
Range
Topical 2-5% wiw Penetration Compatible with most
Creams/Lotions enhancer, emollient emulsifiers; enhance texture
Transdermal 5-10% wiw Permeation Adhesion may require
Patches enhancer, drug adjustment; plasticizer effect
solvent
SEDDS for Oral 10-15% w/w Oil phase, solubilizer  Synergistic with medium-chain
Delivery lipids; drug loading capacity
Lipid 3-8% wiw Liquid lipid, crystal Impacts solid lipid matrix;
Nanoparticles modulator controls release profile
Micellar Systems 1-5% wiw Solubilization Combined with surfactants;

enhancer

critical micelle concentration
effects

The selection of complementary excipients is crucial for optimizing octyl octanoate-containing
formulations. For topical applications, combination with emulsifying agents such as polysorbates or lecithin
is common to stabilize the delivery system. For oral formulations, octyl octanoate is frequently combined
with surfactants (e.g., Cremophor EL, Tween 80) and cosolvents (e.g., ethanol, PEG) in self-emulsifying
systems to promote rapid dispersion and absorption [4]. The chemical stability of octyl octanoate is
generally good, but like other esters, it may be susceptible to hydrolysis under extreme pH conditions,

requiring pH adjustment or protective packaging in some formulations.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of Octyl
Octanoate
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This protocol describes the solvent-free enzymatic synthesis of octyl octanoate using immobilized lipases,

providing an environmentally friendly approach with high purity suitable for pharmaceutical applications [5]

[6].

Materials: Octanoic acid (=99% purity), 1-octanol (=99% purity), immobilized lipase B from Candida
antarctica (Novozym 435 or equivalent), molecular sieves (3A or 4A), 0.1 N sodium hydroxide solution,

phenolphthalein indicator, HPLC-grade solvents for analysis.

Equipment: Temperature-controlled reactor with mechanical stirring, vacuum oven, water bath, HPLC

system with C18 column, analytical balance.

Procedure:

¢ Reaction Setup: Charge the reactor with octanoic acid and 1-octanol at a molar ratio of 1:1.2
(acid:alcohol). Add immobilized lipase at 10% w/w of total substrates. Include molecular sieves (20%
w/w of total reaction mass) to remove reaction water.

o Esterification Reaction: Maintain reaction temperature at 35°C with continuous stirring at 150 rpm.
Monitor reaction progress by periodic sampling and acid value determination.

¢ Acid Value Determination: Dissolve 0.5 g sample in 10 mL neutralized ethanol, titrate with 0.1 N
NaOH using phenolphthalein indicator. Calculate acid value as mg KOH/g sample.

¢ Reaction Monitoring: Continue reaction until acid value reduction plateaus (typically 8-24 hours).
Alternatively, monitor by HPLC until octanoic acid peak area reduction exceeds 95%.

¢ Biocatalyst Separation: Filter reaction mixture to recover immobilized lipase. Wash catalyst with n-
hexane for reuse.

¢ Product Purification: Distill residual alcohol under reduced pressure (70°C at 30 mmHg). Pass
product through a bed of activated carbon (2% w/w) at 60°C, followed by filtration.

e Quality Control: Analyze final product by HPLC for purity (should exceed 98%), confirm identity by
GC-MS, and check acid value (should be <1 mg KOH/g).

Optimization Notes: The Substrate-Enzyme Relation (SER) parameter can predict optimal conditions:
SER = (m_alcohol - m_acid)/m_biocatalyst. For octyl octanoate, SER values between 4-9 typically yield
conversions >95% [5]. Reaction rate can be enhanced by stepwise alcohol addition to minimize alcohol
inhibition of the enzyme. For scale-up, consider packed-bed reactors with enzyme immobilization on

appropriate supports.

Protocol 2: Octyl Octanoate-Loaded Nanoemulsion for Parenteral
Delivery
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This protocol details preparation of a sterile nanoemulsion incorporating octyl octanoate for intravenous

delivery of lipophilic drugs, using paclitaxel as a model compound [7].

Materials: Octyl octanoate (pharmaceutical grade), purified egg lecithin, poloxamer 188, glycerol,

paclitaxel (or alternative lipophilic API), Millipore water, nitrogen gas, all components of sterility quality.

Equipment: High-pressure homogenizer, probe sonicator, pH meter, 0.22 pm membrane filters, lyophilizer,

Malvern Zetasizer for particle characterization, laminar flow hood.

Procedure:

¢ Oil Phase Preparation: Dissolve 2.0 g octyl octanoate, 1.2 g lecithin, and 0.1 g paclitaxel in 10 mL
dichloromethane. Evaporate under reduced pressure at 40°C to form thin lipid film. Hydrate with 5 mL
agueous phase pre-warmed to 60°C.

¢ Aqueous Phase Preparation: Dissolve 2.5 g poloxamer 188 and 2.25 g glycerol in 100 mL water for
injection. Adjust pH to 7.2-7.4 with 0.1 M NaOH or HCI. Filter through 0.22 ym membrane.

¢ Primary Emulsion Formation: Combine oil and agueous phases at 1:9 ratio (v/v). Homogenize
using high-shear mixer at 15,000 rpm for 5 minutes at 60°C.

¢ Nanoparticle Formation: Process pre-emulsion using high-pressure homogenizer at 20,000 psi for 5
cycles, maintaining temperature below 40°C. Alternatively, use probe sonication (5 minutes, 50%
amplitude, pulse mode 5s on/5s off).

¢ Sterilization and Filling: Filter nanoemulsion through 0.22 ym membrane under aseptic conditions.
Fill into sterile vials, flush with nitrogen, and seal immediately.

e Characterization: Determine particle size (target: 150-200 nm), PDI (<0.2), zeta potential (-20 to -30
mV), drug content, and entrapment efficiency (>95%). Confirm sterility by membrane filtration test.

Stability Considerations: Monitor physical stability by particle size distribution over 3 months at 4°C,
25°C, and 40°C. Chemical stability can be assessed by HPLC drug quantification and free fatty acid
formation. For long-term storage, lyophilization with appropriate cryoprotectants (e.g., 5% trehalose) is

recommended.

Case Studies and Experimental Data Analysis

Therapeutic Applications
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Recent research has demonstrated the versatile applications of octyl octanoate across various drug delivery
platforms. In oncology formulations, a notable case study involved the development of a paclitaxel-loaded
micellar system using N-octyl-O-sulfate chitosan (NOSC) micelles with octyl octanoate as a key
component [7]. This formulation achieved a remarkable drug loading capacity of 69.9% with an
entrapment efficiency of 97.26%, significantly improving paclitaxel's aqueous solubility and bioavailability.
In vivo studies in mouse models inoculated with various cancer cell lines (sarcomal80, enrich solid
carcinoma, hepatoma solidity, Lewis lung cancer cells, and A-549 human lung cancer cells) demonstrated
that the octyl octanoate-containing formulation had comparable antitumor efficacy to conventional Taxol

but with significantly reduced toxicity and improved safety profile [7].

In the dermatology domain, octyl octanoate has been successfully incorporated into topical formulations
for enhanced drug permeation. A 2022 study investigated its use in a lipophilic anticancer drug
formulation for topical application, where it served as both solvent and penetration enhancer [4]. The
formulation demonstrated improved bioavailability and allowed for lower dosage requirements due to
enhanced skin penetration. Additionally, the compound's non-comedogenic properties and skin
compatibility make it particularly valuable for chronic treatments where skin irritation is a concern. The
study reported that octyl octanoate helped deliver active ingredients deeper into the skin without disrupting

the lipid barrier, making it suitable for sensitive or acne-prone skin [4].

Table 3: Summary of Therapeutic Case Studies with Octyl Octanoate

Therapeutic Formulation -
API Key Findings Reference
Area Type
Oncology NOSC micelles Paclitaxel 69.9% drug loading; comparable [7]
efficacy to Taxol with reduced
toxicity
Dermatology Soft gel matrix Lipophilic Improved bioavailability; lower [4]
anticancer dosage requirements
drug
Metabolic Oral Vitamin D Enhanced absorption; improved [8]
Disorders nanoemulsion analogs stability of active form
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Therapeutic Formulation o

API Key Findings Reference
Area Type
Hormone Enteric-coated Octreotide Similar pharmacokinetics to [9]
Therapy capsule subcutaneous injection

Performance Data and Comparative Analysis

Comprehensive evaluation of octyl octanoate in various drug delivery systems has yielded quantitative
performance data supporting its efficacy. In pharmacokinetic studies, the paclitaxel-loaded NOSC
micelles incorporating octyl octanoate showed a plasma AUC 3.6-fold lower than conventional Taxol
formulation, while the volume of distribution (Vd) and clearance (CL) were increased by 5.7 and 3.5-fold,
respectively [7]. Biodistribution studies indicated that most of the drug was distributed in liver, kidney,
spleen, and lung, with the longest retention effect observed in lung tissue, suggesting potential for targeted

pulmonary delivery [7].

In accelerated stability studies, formulations containing octyl octanoate demonstrated excellent physical
and chemical stability. Nanoemulsions maintained consistent particle size (PDI <0.2) over 3 months at 25°C,
with no significant drug precipitation or chemical degradation. The table below summarizes key stability

parameters for different formulation types incorporating octyl octanoate:

Table 4: Stability Profile of Octyl Octanoate-Containing Formulations

Formulation Storage

. Duration Physical Stability Chemical Stability
Type Condition

Nanoemulsion 4°C protected 6 months  No phase separation; PDI  Drug content >95%;

(1Iv) from light increase <0.05 FFA formation <0.5%
Topical Cream 25°C/60% RH 12 No bleeding; consistent API potency >90%; no
months viscosity significant odor change
SEDDS (Oral) 40°C/75% RH 3 months  Self-emulsification time Drug content >95%; no
<1 min; no precipitation hydrolysis evidence
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Comparative studies with alternative esters have highlighted advantages of octyl octanoate. In a study
comparing penetration enhancement efficacy, formulations with octyl octanoate showed 30-40% higher
drug flux through human epidermis compared to isopropyl myristate, while causing minimal skin irritation
[2]. The symmetrical C8-chain structure appears to provide an optimal balance between lipophilicity and

molecular volume, facilitating interaction with skin lipids without excessive accumulation.

Regulatory and Safety Considerations

Toxicology and Safety Assessment

The safety profile of octyl octanoate is well-established through various toxicological assessments.
According to comprehensive evaluations, octyl octanoate does not present significant concerns for skin
sensitization under typical use conditions [9]. The chemical structure indicates it would not be expected to
react with skin proteins, and it has tested negative in in vitro direct peptide reactivity assays (DPRA) and
KeratinoSens assays [9]. While some positive results were observed in the human cell line activation test (h-
CLAT) and U937-CD86 test, murine local lymph node assays (LLNA) found octyl octanoate to be non-
sensitizing up to 50% concentration [9]. In a human maximization test, no skin sensitization reactions were

observed at 1% (690 pg/cm?) concentration [9].

For systemic toxicity, the calculated Margin of Exposure (MOE) for octyl octanoate exceeds 100 for both
repeated dose and reproductive toxicity endpoints, indicating acceptable safety for pharmaceutical
applications [9]. Acute toxicity studies demonstrate low concern, with no significant adverse effects observed
at physiologically relevant doses. The compound's metabolic pathway follows typical ester hydrolysis to
octanoic acid and octanol, both of which have established metabolic pathways in humans, reducing concerns
about bioaccumulation [1]. The high LD50 values in animal studies support its classification as a low-
toxicity compound, though standard pharmaceutical safety testing should be conducted for each specific

formulation.

Quality Control and Regulatory Status
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Quality specifications for pharmaceutical-grade octyl octaneate should include identity confirmation by
FTIR or GC-MS, purity assessment by HPLC (not less than 98%), acid value (maximum 1.0 mg KOH/g),
peroxide value (maximum 5.0 mEg/kg), and residual solvent limits according to ICH guidelines [3].
Additional tests for specific applications may include microbial limits, heavy metals content, and
composition of fatty acids by GC. The regulatory status of octyl octanoate is favorable for pharmaceutical
use, with GRAS (Generally Recognized as Safe) status for specific applications by the U.S. FDA and listing
in the EU's CosIng database for cosmetics [4]. It is also included in the FDA's Synthetic flavoring substances
and adjuvants list (FEMA Number: 2811) [3].

The compound's biocompatibility and biodegradability profile aligns with increasing regulatory emphasis
on environmental considerations in pharmaceutical development. The green chemistry credentials of octyl
octanoate are enhanced by production methods utilizing enzymatic synthesis, which reduces energy
consumption and avoids organic solvents [5] [4]. As regulatory frameworks evolve toward stricter
requirements for pharmaceutical excipients, octyl octanoate's well-characterized properties and established

safety profile position it favorably for continued and expanded use in advanced drug delivery systems.
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Diagram 1: Mechanism of Action Overview for Octyl Octanoate in Drug Delivery Systems. This diagram
illustrates how octyl octanoate functions through different mechanisms across administration routes to

achieve enhanced therapeutic outcomes.
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Diagram 2: Octyl Octanoate Synthesis and Quality Control Workflow. This diagram outlines the key steps in
the enzymatic synthesis, purification, and quality assessment of pharmaceutical-grade octyl octanoate,

highlighting critical process parameters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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